Pipradrol-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pipradrol-d5 Hydrochloride is a deuterated form of Pipradrol, a mild central nervous system stimulant. Pipradrol was initially developed in the 1950s and has been used for various medical purposes, including the treatment of obesity, narcolepsy, and senile dementia . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Pipradrol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pipradrol-d5 Hydrochloride involves the deuteration of Pipradrol. The process typically starts with the preparation of Pipradrol, which is synthesized through a multi-step reaction involving the condensation of benzyl cyanide with piperidine, followed by reduction and hydrolysis . The deuteration process involves the exchange of hydrogen atoms with deuterium, usually achieved through catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Pipradrol-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Pipradrol can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert Pipradrol to its corresponding alcohols or amines.

Substitution: Pipradrol can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pipradrol can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pipradrol-d5 Hydrochloride has several scientific research applications:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Pipradrol in biological systems.

Neuropharmacology: Investigated for its effects on the central nervous system, particularly its role as a norepinephrine-dopamine reuptake inhibitor.

Toxicology: Used in toxicological studies to understand the safety profile and potential adverse effects of Pipradrol.

Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques to quantify Pipradrol and its metabolites

Mechanism of Action

Pipradrol-d5 Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system. The primary molecular targets are the norepinephrine and dopamine transporters .

Comparison with Similar Compounds

Similar Compounds

Desoxypipradrol: A structurally related compound with similar pharmacological actions but a longer duration of action.

Methylphenidate: Shares a similar mechanism of action but has a shorter duration of effect.

Uniqueness

This compound is unique due to its deuterated nature, which allows for more precise studies of its pharmacokinetics and metabolism. The presence of deuterium atoms can lead to differences in the rate of metabolic reactions, providing valuable insights into the drug’s behavior in biological systems .

Biological Activity

Pipradrol-d5 hydrochloride is a deuterated derivative of pipradrol, a central nervous system stimulant with psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacokinetics, therapeutic uses, and potential side effects, supported by relevant case studies and research findings.

Pipradrol operates primarily as a norepinephrine and dopamine reuptake inhibitor . This mechanism enhances the availability of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system (CNS). Research indicates that the rewarding effects of pipradrol may involve activation of D1 dopamine receptors, which are crucial for reward processing in the brain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed into systemic circulation.

- Distribution : Predominantly distributed in the liver, kidneys, and brain tissue.

- Metabolism : Quickly metabolized with negligible plasma levels after approximately 4 hours post-administration.

- Excretion : Primarily excreted through urine (3.5%) and feces (5%) .

Therapeutic Uses

Pipradrol has been utilized in various clinical settings:

- Obesity Management : Initially prescribed as an adjunct treatment for obesity.

- Psychiatric Conditions : Effective in managing symptoms of depression, fatigue, narcolepsy, and schizophrenia.

- Geriatric Applications : Used to alleviate symptoms of dementia .

Case Studies and Clinical Findings

Several studies have highlighted the efficacy and safety profile of pipradrol:

- Study on Depression and Fatigue : A clinical trial involving patients with chronic fatigue syndrome demonstrated significant improvements in energy levels and mood following treatment with pipradrol. Participants reported enhanced cognitive function and reduced depressive symptoms .

- Narcolepsy Management : In a cohort study, pipradrol was shown to improve wakefulness in patients suffering from narcolepsy, with minimal side effects reported .

- Geriatric Use : A retrospective analysis indicated that elderly patients receiving pipradrol experienced improved cognitive function without significant adverse effects, suggesting its utility in geriatric psychiatry .

Side Effects

Despite its therapeutic benefits, pipradrol can cause several side effects:

- CNS Effects : Anxiety, insomnia, and restlessness have been reported.

- Cardiovascular Concerns : Although it does not significantly affect blood pressure or respiration, some patients may experience tachycardia.

- Gastrointestinal Issues : Nausea and loss of appetite can occur but are less pronounced compared to amphetamines .

Comparative Analysis

The following table summarizes the biological activity and pharmacological properties of this compound compared to its non-deuterated counterpart:

| Property | Pipradrol | This compound |

|---|---|---|

| Mechanism | Norepinephrine/Dopamine Reuptake Inhibitor | Norepinephrine/Dopamine Reuptake Inhibitor |

| Absorption | Rapid | Rapid |

| Distribution | Liver, Kidney, Brain | Liver, Kidney, Brain |

| Metabolism | Rapid | Rapid |

| Excretion | Urine (3.5%), Feces (5%) | Urine (3.5%), Feces (5%) |

| Therapeutic Uses | Depression, Obesity | Depression, Obesity |

| Side Effects | Anxiety, Tachycardia | Anxiety, Tachycardia |

Properties

Molecular Formula |

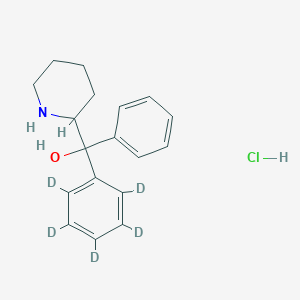

C18H22ClNO |

|---|---|

Molecular Weight |

308.9 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |

InChI |

InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |

InChI Key |

KIFIYUHFHGSNHL-SQJASTRZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.